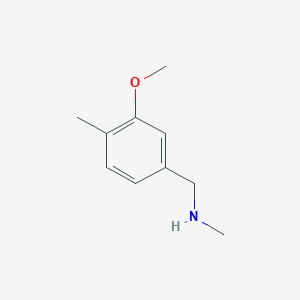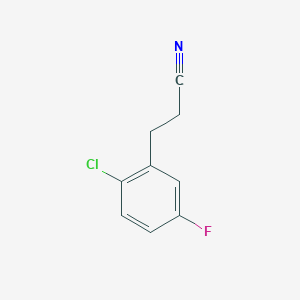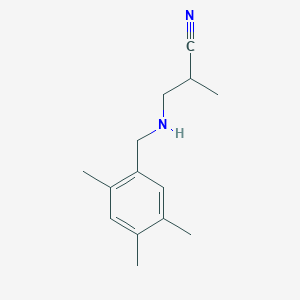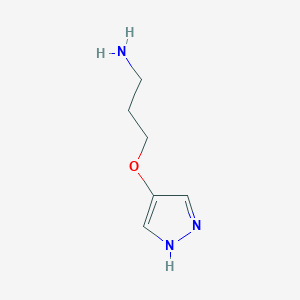
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane is an organic compound with the molecular formula C12H23BrO It is a derivative of cyclohexane, where a bromine atom is attached to the first carbon and a 4-methylpentyl group is attached to the second carbon through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane can be synthesized through a multi-step process. One common method involves the following steps:
Preparation of 4-methyl-1-pentanol: This can be synthesized by the reduction of 4-methylpentanal using a reducing agent such as sodium borohydride (NaBH4).
Bromination of 4-methyl-1-pentanol: The alcohol group in 4-methyl-1-pentanol is converted to a bromide using phosphorus tribromide (PBr3) to yield 1-bromo-4-methylpentane.
Formation of this compound: The final step involves the reaction of 1-bromo-4-methylpentane with cyclohexanol in the presence of a base such as sodium hydride (NaH) to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-((4-methylpentyl)oxy)cyclohexanol.
Oxidation: Formation of 2-((4-methylpentyl)oxy)cyclohexanone or 2-((4-methylpentyl)oxy)cyclohexanoic acid.
Reduction: Formation of 2-((4-methylpentyl)oxy)cyclohexane.
Applications De Recherche Scientifique
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The 4-methylpentyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-methylpentane: Similar in structure but lacks the cyclohexane ring.
2-Bromo-4-methylpentane: Similar in structure but with the bromine atom on the second carbon.
1-Bromo-2-methylcyclohexane: Similar in structure but with a methyl group instead of the 4-methylpentyl group.
Uniqueness
1-Bromo-2-((4-methylpentyl)oxy)cyclohexane is unique due to the presence of both a bromine atom and a 4-methylpentyl group attached to a cyclohexane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H23BrO |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
1-bromo-2-(4-methylpentoxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-10(2)6-5-9-14-12-8-4-3-7-11(12)13/h10-12H,3-9H2,1-2H3 |
Clé InChI |
NXVCKNSMCURLBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCOC1CCCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)

![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)

![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)









